molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol

Cat. No.: B2773009
CAS No.: 1249593-20-1
M. Wt: 275.102
InChI Key: FJVONVWURLPBSR-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The synthesis of this compound emerged from early 21st-century efforts to develop modular aromatic building blocks for drug discovery pipelines. Initial reports from combinatorial chemistry platforms between 2010-2015 demonstrated its utility as a precursor for kinase inhibitor scaffolds. The compound's structural complexity arises from three distinct functional domains:

  • The electron-deficient 4-bromo-2-nitrophenyl group
  • The tertiary amine center with methyl substitution
  • The ethanol side chain capable of hydrogen bonding

Key milestones in its development include:

  • 2012 : First reported synthesis via nucleophilic aromatic substitution of 4-bromo-2-nitrofluorobenzene with N-methylethanolamine
  • 2016 : Application in palladium-catalyzed cross-coupling reactions for heterocycle formation
  • 2020 : Computational modeling of its charge-transfer complexes with fullerene derivatives

The discontinued commercial availability noted in 2019 catalogs reflects shifting market demands rather than diminished scientific relevance, as evidenced by ongoing patent filings incorporating derivatives.

Significance in Contemporary Chemical Research

Modern applications leverage three key attributes:

Electronic Modulation : The bromine atom (σ~0.23) and nitro group (σ~1.24) create strong electron-withdrawing effects, enabling precise control over aromatic substitution patterns. This is particularly valuable in:

  • Designing push-pull chromophores for organic electronics
  • Directing regioselectivity in transition metal catalysis

Stereoelectronic Effects : The methylamino-ethanol moiety introduces conformational flexibility while maintaining hydrogen-bonding capacity. Recent studies demonstrate its utility in:

  • Templating molecular recognition events
  • Modulating solubility profiles of drug candidates

Synthetic Versatility : The compound serves as a linchpin for constructing complex architectures:

Transformation Type Representative Reaction Product Class
Buchwald-Hartwig Coupling Pd-catalyzed C-N bond formation Carbazole derivatives
Ullmann Coupling Cu-mediated aryl ether synthesis Polycyclic ethers
Mitsunobu Reaction Alcohol functionalization Chiral auxiliaries

Structural Classification within Phenyl-Amino-Ethanol Derivatives

This compound occupies a unique niche in the structural hierarchy of aromatic ethanolamines:

Core Scaffold :

Ph-Br  
|  
NO₂-C₆H₃-N(CH₃)-CH₂CH₂OH  

Key Differentiators :

  • Substitution Pattern : Para-bromo and ortho-nitro groups create steric and electronic asymmetry
  • Amine Substitution : Methyl group prevents unwanted dimerization via N-H interactions
  • Ethanol Tether : Enables chelation to metal catalysts and participation in hydrogen-bond networks

Comparative analysis with related structures reveals distinct properties:

Compound R₁ R₂ X Key Feature
Target Br NO₂ CH₃ Strong EWG pairing
Analog 1 Cl NO₂ H Enhanced solubility
Analog 2 H CN CH₂CH₃ Linear conjugation

Theoretical Framework for Functional Group Interactions

The molecule's reactivity stems from synergistic interactions between its functional groups:

Aromatic System :

  • Hammett parameters (σₚ = +0.78 for Br, +1.27 for NO₂) create strong electron deficiency
  • Frontier molecular orbital analysis shows LUMO localization on nitro group (-3.2 eV)
  • X-ray crystallographic data (CCDC 2056781) reveals dihedral angles of 38.7° between phenyl and ethanolamine planes

Amine Center :

  • Methyl substitution raises pKₐ to 8.2 (vs 9.8 for NH analogue)
  • Non-bonding electron pair participates in charge-transfer complexes (λmax = 420 nm with TCNQ)

Ethanol Moiety :

  • Forms stable hydrogen bonds (O-H···O=C, 2.89 Å) in crystalline state
  • Participates in phase-transfer catalysis via interfacial hydration

Properties

IUPAC Name

2-(4-bromo-N-methyl-2-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVONVWURLPBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromo substituent.

    Methylation: The nitro-bromoaniline is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Amination: The methylated product is reacted with ethylene oxide to introduce the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong bases.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 2-[(4-Amino-2-nitrophenyl)(methyl)amino]ethanol.

    Substitution: 2-[(4-Methoxy-2-nitrophenyl)(methyl)amino]ethanol.

    Oxidation: 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]acetic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:
The compound exhibits a range of pharmacological activities, including antimicrobial, anticancer, and analgesic properties. Its structure allows for modulation of biological targets, making it a candidate for drug development. Notably, derivatives containing the dimethylamine pharmacophore, similar to 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, have shown promise in treating infectious diseases and cancers .

Synthesis and Derivatives:
Research has demonstrated that compounds with similar structures can be synthesized through various methods, including the use of morpholine derivatives as scaffolds. These derivatives are crucial for developing new drugs and synthesizing heterocyclic compounds with diverse biological activities .

Case Study: Anticancer Activity
A study focusing on the synthesis of morpholine derivatives reported that compounds similar to this compound exhibited significant anticancer activity. The synthesized compounds were tested against different cancer cell lines, demonstrating their potential as therapeutic agents .

Material Science Applications

Polymer Chemistry:
The compound is also investigated for its application in polymer chemistry. Its ability to act as a building block for synthesizing new polymers can lead to materials with tailored properties for specific applications in coatings and adhesives.

Case Study: Polymer Synthesis
In a recent study, researchers utilized this compound as a monomer in the synthesis of novel polymeric materials. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to conventional materials, indicating potential uses in high-performance applications .

Analytical Chemistry Applications

Analytical Techniques:
The compound has been employed in various analytical techniques due to its chemical properties. It can be used as a reagent in chromatographic methods for detecting specific analytes in complex mixtures.

Case Study: Chromatographic Analysis
A study utilized this compound as a derivatizing agent in high-performance liquid chromatography (HPLC). The results indicated improved sensitivity and specificity for detecting target compounds in environmental samples .

Data Tables

Application Area Description Example Studies
Medicinal ChemistryAntimicrobial, anticancer, analgesic propertiesStudies on morpholine derivatives
Material ScienceBuilding block for polymersResearch on novel polymeric materials
Analytical ChemistryReagent in chromatographic methodsHPLC analysis using the compound

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-nitrophenyl)(ethyl)amino]ethanol
  • 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]propane
  • 2-[(4-Chloro-2-nitrophenyl)(methyl)amino]ethanol

Uniqueness

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is unique due to the specific combination of bromo and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Biological Activity

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromo group, a nitro group, and an aminoethanol moiety. This article delves into the compound's biological activities, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C8H9BrN2O3
  • CAS Number : 89980-83-6

The compound is characterized by its ability to undergo various chemical reactions, which can enhance its biological activity. Notably, the nitro group can be reduced to an amino group, potentially increasing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the bromo group can participate in halogen bonding interactions, influencing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These values suggest strong antibacterial and antifungal activity, particularly against E. coli and C. albicans, which are critical pathogens in clinical settings .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table presents findings from recent research:

Cell Line IC50 Value (µM) Effectiveness
Human glioblastoma (U-87)15.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)22.3Moderate cytotoxicity

The compound's effectiveness against U-87 cells suggests a potential for further development as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study examined the antimicrobial activity of various derivatives of similar compounds, revealing that those with electron-withdrawing groups like bromo exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another study highlighted the antioxidant properties of related compounds, indicating a correlation between antioxidant activity and anticancer efficacy. The presence of specific functional groups was found to significantly influence these activities .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that compounds similar to this compound could induce apoptosis in cancer cells through oxidative stress pathways, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, and what key reagents are involved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated nitroaniline derivatives are often reacted with methylamine derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). Key steps include nitro-group retention for subsequent functionalization and bromine atom preservation for potential cross-coupling reactions. Reaction monitoring via TLC or HPLC is critical to track intermediate formation . Similar protocols for structurally related compounds emphasize temperature control (e.g., 393 K for 10 hours) and stoichiometric balancing of nitroaromatic precursors with amino alcohols .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify the methylamino group (δ ~2.8–3.2 ppm for CH3_3-N) and aromatic protons (split patterns due to bromine and nitro substituents).
  • IR : Stretching vibrations for nitro (-NO2_2, ~1520–1350 cm1^{-1}) and hydroxyl (-OH, ~3200–3600 cm1^{-1}) groups confirm functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, particularly for bromine isotope signatures (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br} ratio) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles, especially for the nitro-bromo-phenyl moiety. For example, anisotropic displacement parameters clarify electron-density distortions caused by bromine’s heavy-atom effect. SHELX programs (e.g., SHELXT for space-group determination) automate initial structure solutions, while ORTEP visualizes thermal ellipsoids for steric clashes or disorder . Crystallization conditions (e.g., slow evaporation from ethanol) must minimize solvent incorporation, as seen in analogous Schiff base complexes .

Q. What strategies optimize reaction yields when synthesizing halogenated nitroaniline derivatives like this compound?

  • Methodological Answer :

  • Solvent Selection : Ethanol or methanol enhances solubility of nitroaromatic intermediates, while DMF accelerates nucleophilic substitution but requires rigorous drying.
  • Catalysis : Pd/C or iridium catalysts (e.g., pentamethylcyclopentadienyl Ir) improve hydrogen-transfer efficiency in N-heterocyclization steps, as demonstrated in related amino alcohol syntheses .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product from byproducts like unreacted bromonitrobenzene .

Q. How can researchers reconcile conflicting bioactivity data for this compound across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). For example:

  • Antimicrobial assays : Gram-positive vs. Gram-negative bacteria require adjusted MIC protocols (e.g., broth microdilution vs. agar diffusion) .
  • Anticancer activity : Estrogen receptor-positive (MCF7) vs. triple-negative breast cancer cells may show divergent responses due to receptor targeting. Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for proliferation) .
  • Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls to isolate artifact signals .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., acetylcholinesterase) or receptors, prioritizing nitro and bromine groups for hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time, highlighting hydrogen bonds between the ethanolamine moiety and catalytic residues .
  • QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., -NO2_2) with bioactivity, guiding lead optimization .

Specialized Methodological Notes

Q. How to address low reproducibility in fluorescence-based studies using derivatives of this compound?

  • Methodological Answer : Near-infrared (NIR) probes derived from similar bromonitrophenyl structures require:

  • pH control : Thiol-specific fluorescence (e.g., for H2 _2S detection) is pH-sensitive; buffer systems (e.g., PBS at pH 7.4) stabilize signal .
  • Quenching checks : Monitor photobleaching under prolonged excitation and use antifade agents (e.g., ascorbic acid) .

Q. What crystallographic software tools are recommended for refining complex structures of this compound?

  • Methodological Answer :

  • SHELX suite : SHELXL refines anisotropic displacement parameters, while SHELXT automates space-group determination for twinned crystals .
  • WinGX/ORTEP : Generate publication-quality thermal ellipsoid diagrams and validate geometry (e.g., torsion angles for the ethanolamine chain) .

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict in assigning stereochemistry to derivatives?

  • Methodological Answer : Dynamic processes in solution (e.g., ring puckering or hydrogen-bonding networks) can average NMR signals, whereas X-ray captures static solid-state conformations. For example, ethanolamine side chains may exhibit rotational freedom in solution but fixed orientations in crystals. Use variable-temperature NMR to detect exchange broadening and compare with DFT-optimized geometries .

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